(S)-2-Amino-1-[3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one
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Overview
Description
(S)-2-Amino-1-[3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one is a chiral compound with significant potential in medicinal chemistry. This compound features a piperidine ring substituted with a cyclopropyl-methyl-amino group and an amino-propanone moiety. Its unique structure allows for various interactions with biological targets, making it a candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-[3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as 1,5-diaminopentane.
Introduction of the Cyclopropyl-Methyl-Amino Group: This step involves the alkylation of the piperidine ring with cyclopropyl-methylamine under basic conditions.
Attachment of the Amino-Propanone Moiety: The final step includes the condensation of the intermediate with an appropriate amino-propanone derivative, often under reductive amination conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-[3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The carbonyl group in the propanone moiety can be reduced to form alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oximes or nitro derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Scientific Research Applications
(S)-2-Amino-1-[3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as a therapeutic agent in treating neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-[3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-1-[3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one: The enantiomer of the compound, with different biological activity.
2-Amino-1-[3-(methyl-amino)-piperidin-1-yl]-propan-1-one: Lacks the cyclopropyl group, leading to different chemical and biological properties.
2-Amino-1-[3-(ethyl-amino)-piperidin-1-yl]-propan-1-one: Contains an ethyl group instead of a cyclopropyl group, affecting its reactivity and interactions.
Uniqueness
(S)-2-Amino-1-[3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one is unique due to its chiral nature and the presence of the cyclopropyl-methyl-amino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
(S)-2-Amino-1-[3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a piperidine ring and a cyclopropylmethyl substituent, contribute to its biological activity, particularly in the modulation of neurotransmitter receptors and enzymes.
- Molecular Formula : C12H23N3O
- Molecular Weight : 225.33 g/mol
- CAS Number : 1401668-34-5
Structural Characteristics
The compound's structure includes:
- An amino group that enhances its interaction with biological targets.
- A piperidine ring that is known for its role in various pharmacological activities.
- A cyclopropylmethyl group, which may influence the compound's pharmacokinetics and receptor binding profiles.
Research indicates that this compound interacts with several biological targets, including neurotransmitter receptors and enzymes. These interactions can lead to various physiological responses, making it a candidate for therapeutic applications in neurological conditions.
Interaction Studies
Studies have focused on the binding affinities of this compound to specific receptors, elucidating its mechanism of action. For instance, it has been reported to exhibit significant binding to GSK-3β, a crucial enzyme involved in numerous cellular processes. The compound's structural analogs have shown varied potencies, emphasizing the importance of stereochemistry in its biological activity .
Pharmacokinetic Properties
The pharmacokinetic profile of this compound is essential for its development as a drug candidate. Factors such as absorption, distribution, metabolism, and excretion (ADME) are critical in determining its suitability for clinical use. Preliminary studies suggest favorable metabolic stability compared to similar compounds .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits inhibitory effects on key enzymes involved in neurotransmitter metabolism. For example, it has shown promising results as an inhibitor of GSK-3β with IC50 values in the nanomolar range, indicating strong potency .
Comparative Analysis
A comparative analysis of similar compounds highlights the unique properties of this compound. Table 1 summarizes the biological activities and IC50 values of related compounds:
Compound Name | Target Enzyme | IC50 (nM) | Notes |
---|---|---|---|
This compound | GSK-3β | 480 | High potency |
Analog A | GSK-3β | 360 | Improved stability |
Analog B | GSK-3β | 600 | Moderate activity |
Therapeutic Applications
Given its biological activity, this compound holds potential therapeutic applications in treating conditions such as Alzheimer's disease and other disorders linked to neurotransmitter imbalances. Ongoing research aims to further elucidate its efficacy and safety profile.
Properties
IUPAC Name |
(2S)-2-amino-1-[3-[cyclopropyl(methyl)amino]piperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c1-9(13)12(16)15-7-3-4-11(8-15)14(2)10-5-6-10/h9-11H,3-8,13H2,1-2H3/t9-,11?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZYKXSUWWNZEA-FTNKSUMCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)N(C)C2CC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCCC(C1)N(C)C2CC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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